molecular formula C16H20N2 B1221212 N,N,N',N'-Tetramethylbenzidine CAS No. 366-29-0

N,N,N',N'-Tetramethylbenzidine

Cat. No. B1221212
CAS RN: 366-29-0
M. Wt: 240.34 g/mol
InChI Key: YRNWIFYIFSBPAU-UHFFFAOYSA-N
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Patent
US03947488

Procedure details

A mixture of p-dimethylaminophenyl magnesium bromide (1 mole) and thallous bromide (2 moles) is stirred and refluxed under nitrogen for 5 hours. The cooled solution is filtered to remove thallium, and hydrogen chloride passed into the filtrate. The colorless hydrochloride which precipitates is filtered off, stirred into dilute sodium hydroxide, and the tetramethylbenzidine extracted with ether-benzene (1:1, 2 × 30 ml.) The extracts are dried over anhydrous sodium sulfate and the solvent removed to leave a yellow solid which is sublimed at 165°/0.05 mm. to give a 70% yield of pure N,N,N',N'-tetramethylbenzidine as a colorless solid, m.p. 195°.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:11])[C:3]1[CH:8]=[CH:7][C:6]([Mg]Br)=[CH:5][CH:4]=1.[Br-]>>[CH3:1][N:2]([CH3:11])[C:3]1[CH:8]=[CH:7][C:6]([C:6]2[CH:7]=[CH:8][C:3]([N:2]([CH3:11])[CH3:1])=[CH:4][CH:5]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
CN(C1=CC=C(C=C1)[Mg]Br)C
Step Two
Name
Quantity
2 mol
Type
reactant
Smiles
[Br-]

Conditions

Stirring
Type
CUSTOM
Details
stirred into dilute sodium hydroxide
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed under nitrogen for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The cooled solution is filtered
CUSTOM
Type
CUSTOM
Details
to remove thallium, and hydrogen chloride
CUSTOM
Type
CUSTOM
Details
The colorless hydrochloride which precipitates
FILTRATION
Type
FILTRATION
Details
is filtered off
EXTRACTION
Type
EXTRACTION
Details
the tetramethylbenzidine extracted with ether-benzene (1:1, 2 × 30 ml.) The extracts
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
are dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
to leave a yellow solid which
CUSTOM
Type
CUSTOM
Details
is sublimed at 165°

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)C1=CC=C(N(C)C)C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.